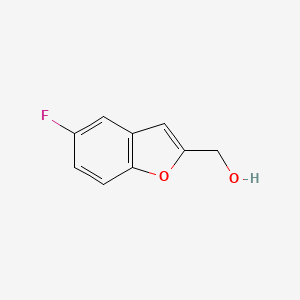

(5-Fluoro-1-benzofuran-2-yl)methanol

Description

Significance of the Benzofuran (B130515) Core in Organic Synthesis

The benzofuran core is a highly valued scaffold in organic synthesis, primarily serving as a building block for complex molecules with significant biological activities. researchgate.net Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials. The versatility of the benzofuran ring system allows for the synthesis of a multitude of derivatives with varied properties. nih.gov

Modern synthetic strategies to construct the benzofuran nucleus are diverse and efficient. Transition-metal catalysis, utilizing metals such as palladium and copper, is a prominent method for assembling the benzofuran framework. nih.gov These catalytic systems enable reactions like Sonogashira coupling followed by intramolecular cyclization to form the benzofuran ring. nih.gov Other innovative approaches include iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes and ruthenium-catalyzed cycloisomerization of specific alcohol precursors. The development of these synthetic methodologies highlights the ongoing effort to create efficient and atom-economical pathways to access this important heterocyclic system.

Contextualizing Fluorinated Benzofuran Derivatives in Chemical Research

The incorporation of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov

In the context of benzofuran chemistry, fluorinated derivatives have garnered substantial attention for their potential therapeutic applications. organic-chemistry.orgnih.gov Research has shown that the introduction of fluorine into the benzofuran scaffold can lead to compounds with enhanced anti-inflammatory and potential anticancer effects. organic-chemistry.orgnih.gov Structure-activity relationship (SAR) studies often reveal that the presence of a fluorine atom on the benzofuran ring can significantly increase the biological potency of the derivative. nih.gov This makes fluorinated benzofurans a critical area of investigation for the design of new and more effective therapeutic agents.

Academic Research Focus on (5-Fluoro-1-benzofuran-2-yl)methanol

The compound this compound represents a specific example of a fluorinated benzofuran derivative. While extensive academic literature focusing exclusively on this single molecule is limited, its chemical structure suggests its primary role as a versatile synthetic intermediate in the preparation of more complex, biologically active compounds.

The academic focus on this compound is therefore centered on its utility as a building block. The presence of a primary alcohol at the 2-position of the benzofuran ring offers a reactive site for a variety of chemical transformations. This hydroxyl group can be readily oxidized to form the corresponding aldehyde or carboxylic acid, which are common precursors for many other functional groups. Furthermore, it can undergo esterification or etherification reactions, or be converted into a good leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution reactions. This reactivity allows for the attachment of various other molecular fragments at the 2-position, enabling the construction of a diverse library of benzofuran derivatives for biological screening.

The 5-fluoro substituent is strategically placed to influence the electronic properties of the benzofuran ring system and to enhance the pharmacological profile of the final target molecule. Therefore, the research value of this compound lies in its potential to serve as a key starting material for the synthesis of novel fluorinated benzofuran-based drug candidates.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇FO₂ |

| Molecular Weight | 166.15 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in organic solvents like methanol (B129727), ethanol (B145695), DMSO (predicted) |

| Boiling Point | Not determined |

| Melting Point | Not determined |

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXRFXAEZVQAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 1 Benzofuran 2 Yl Methanol

General Approaches to Benzofuran (B130515) Synthesis

The construction of the benzofuran core is a well-established area of organic synthesis, with numerous named reactions and methodologies developed over the years. These methods typically involve the formation of the furan (B31954) ring fused to a benzene (B151609) ring, starting from appropriately substituted phenols or other aromatic precursors.

Classic methods such as the Perkin rearrangement and the Rap-Stoermer reaction have long been employed for benzofuran synthesis. researchgate.netresearchgate.net The Rap-Stoermer reaction, for instance, involves the condensation of a salicylaldehyde (B1680747) or a 2-hydroxyaryl ketone with an α-halo ketone or aldehyde in the presence of a base to form a 2-substituted benzofuran. researchgate.netscribd.com

More contemporary approaches often utilize transition-metal catalysis, particularly palladium- and copper-catalyzed reactions. nih.gov These methods, such as the Sonogashira coupling followed by intramolecular cyclization, offer high efficiency and functional group tolerance. nih.gov Other modern techniques include intramolecular cyclization of substituted phenols and ruthenium-based catalytic systems. nih.govrsc.org The choice of synthetic strategy is often dictated by the desired substitution pattern on both the benzene and furan rings of the benzofuran core.

Specific Synthetic Routes to (5-Fluoro-1-benzofuran-2-yl)methanol

A plausible and efficient synthetic pathway to this compound involves a two-step sequence starting from a readily available precursor: the formation of an intermediate aldehyde followed by its reduction.

Precursor Compounds and Reaction Sequences

The most logical starting material for the synthesis of this compound is 5-Fluorosalicylaldehyde . google.comnih.gov This compound is commercially available and can also be synthesized from 4-fluorophenol (B42351) through methods like the improved Duff formylation. google.com

The key intermediate in this synthetic route is 5-Fluorobenzofuran-2-carbaldehyde . This aldehyde can be prepared from 5-fluorosalicylaldehyde via the Rap-Stoermer reaction. researchgate.netresearchgate.net This reaction involves the condensation of 5-fluorosalicylaldehyde with a suitable two-carbon synthon, such as chloroacetaldehyde, in the presence of a base like potassium carbonate or triethylamine (B128534). scribd.com

Table 1: Key Compounds in the Synthesis of this compound

| Compound Name | Structure | Role in Synthesis |

| 4-Fluorophenol | Starting material for 5-Fluorosalicylaldehyde | |

| 5-Fluorosalicylaldehyde | Key precursor for the benzofuran ring | |

| Chloroacetaldehyde | Two-carbon synthon in the Rap-Stoermer reaction | |

| 5-Fluorobenzofuran-2-carbaldehyde | Intermediate aldehyde | |

| This compound | Target compound |

Once 5-Fluorobenzofuran-2-carbaldehyde is synthesized and purified, the final step is the reduction of the aldehyde group to a primary alcohol. This transformation is a standard procedure in organic chemistry and can be achieved with high chemoselectivity using various reducing agents. Common and effective reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695) for NaBH₄, or diethyl ether or tetrahydrofuran (B95107) for LiAlH₄.

Chemo- and Regioselectivity Considerations in Synthesis

The synthesis of this compound requires careful control of chemo- and regioselectivity. In the Rap-Stoermer reaction for the formation of 5-fluorobenzofuran-2-carbaldehyde, the regioselectivity is generally high, with the formyl group being introduced at the 2-position of the newly formed benzofuran ring. This is directed by the reaction mechanism involving the initial attack of the phenoxide on the α-carbon of the halo-aldehyde followed by intramolecular aldol (B89426) condensation.

The subsequent reduction of the aldehyde to the alcohol is a highly chemoselective process. Reducing agents like sodium borohydride are particularly effective as they selectively reduce aldehydes and ketones without affecting other potentially reducible functional groups that might be present in more complex substrates. masterorganicchemistry.com This ensures that only the formyl group at the 2-position is converted to the hydroxymethyl group, yielding the desired product with high purity.

Influence of Fluorine Substitution on Reaction Pathways

The presence of a fluorine atom at the 5-position of the benzofuran ring can influence the reactivity of the molecule. Fluorine is an electron-withdrawing group through the inductive effect, which can decrease the electron density of the benzene ring. nih.gov This can affect the rates of reactions involving the aromatic ring. For instance, in electrophilic aromatic substitution reactions, the fluorine atom would act as a deactivating group.

However, in the context of the Rap-Stoermer reaction, the electron-withdrawing nature of the fluorine substituent on the salicylaldehyde precursor can impact the nucleophilicity of the phenoxide intermediate. Studies on related systems have shown that electron-withdrawing groups on the salicylaldehyde can sometimes lead to lower yields in benzofuran synthesis compared to electron-donating groups. nih.govrsc.org Despite this, the effect is generally not prohibitive, and the reaction can proceed to give the desired product in satisfactory yields. In the final reduction step, the fluorine atom is sufficiently remote from the aldehyde group and is not expected to significantly interfere with the hydride reduction.

Process Optimization in the Synthesis of this compound

To ensure an efficient and high-yielding synthesis, optimization of the reaction conditions for each step is crucial.

Optimization of Reaction Conditions

For the Rap-Stoermer reaction , several parameters can be optimized to maximize the yield of 5-fluorobenzofuran-2-carbaldehyde. These include the choice of base, solvent, reaction temperature, and reaction time. scribd.comscielo.br

Base: While potassium carbonate is commonly used, other bases such as triethylamine (TEA) have been shown to be effective, sometimes offering advantages in terms of cleaner reactions and higher yields. scribd.com

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Solvents like acetone, acetonitrile (B52724), or even solvent-free conditions have been successfully employed. scribd.comscielo.br

Temperature: The reaction is typically carried out at elevated temperatures, often under reflux conditions, to drive the reaction to completion. scribd.com

Reaction Time: The optimal reaction time needs to be determined experimentally to ensure complete conversion of the starting materials without the formation of significant byproducts. scielo.br

For the reduction of 5-fluorobenzofuran-2-carbaldehyde , the optimization focuses on the choice of reducing agent and reaction conditions to ensure complete and clean conversion to the alcohol.

Reducing Agent: Sodium borohydride is often preferred due to its milder nature and ease of handling compared to lithium aluminum hydride. The stoichiometry of the reducing agent should be optimized to ensure complete reduction while minimizing waste.

Solvent and Temperature: The reduction is typically performed in alcoholic solvents like methanol or ethanol at room temperature or below (e.g., 0 °C) to control the reaction rate and prevent side reactions.

Work-up: A proper aqueous work-up is necessary to quench the excess reducing agent and isolate the final product.

By carefully optimizing these conditions, the synthesis of this compound can be achieved in a reproducible and efficient manner, providing access to this valuable fluorinated heterocyclic compound for further research and application.

Development of Catalytic Systems for Enhanced Yields

The synthesis of benzofuran derivatives often relies on catalytic systems to improve reaction efficiency and yield. nih.gov For the construction of the benzofuran nucleus, transition metal catalysts, particularly palladium and copper, are frequently employed in cross-coupling reactions. nih.gov For example, the Sonogashira coupling of an o-iodophenol with a terminal alkyne, catalyzed by a palladium complex and a copper co-catalyst, is a powerful method for forming the C-C bond necessary for subsequent cyclization. nih.gov

Base-catalyzed reactions also play a significant role in benzofuran synthesis. nih.gov For instance, the Rap-Stoermer reaction can be facilitated by basic catalysts like triethylamine. nih.gov In the context of synthesizing this compound, the choice of catalyst would be crucial in the step leading to the formation of the 5-fluorobenzofuran (B42319) intermediate.

For the final reduction step, from a carbonyl or carboxyl group at the C-2 position to the hydroxymethyl group, various reducing agents and catalytic hydrogenation methods can be utilized. The selection of the catalytic system would depend on the nature of the precursor and the desired selectivity to avoid over-reduction or side reactions.

The table below summarizes some catalytic systems used in the synthesis of benzofuran derivatives, which could be adapted for the synthesis of this compound.

| Reaction Type | Catalyst System | Precursors | Product Type |

| Sonogashira Coupling & Cyclization | (PPh₃)PdCl₂ / CuI | o-Iodophenols, Terminal Alkynes | 2-Substituted Benzofurans |

| Rap-Stoermer Reaction | Triethylamine | α-Haloketones, Phenols | Benzofuran Derivatives |

| Biocatalytic Reduction | Lactobacillus paracasei BD87E6 | 1-(Benzofuran-2-yl)ethanone | (S)-1-(Benzofuran-2-yl)ethanol |

Data adapted from various sources discussing benzofuran synthesis. nih.govnih.gov

Scalability Assessments for Laboratory and Industrial Production

The scalability of a synthetic route is a critical consideration for its practical application, moving from laboratory-scale synthesis to industrial production. For the synthesis of this compound, a scalability assessment would involve evaluating each step for its safety, cost-effectiveness, and environmental impact on a larger scale.

Key factors in assessing scalability include:

Reagent Availability and Cost: The starting materials should be readily available and affordable in large quantities.

Reaction Conditions: Reactions requiring extreme temperatures, high pressures, or highly dilute conditions can be challenging and expensive to scale up.

Catalyst Efficiency and Cost: The cost, stability, and recyclability of catalysts are major factors in industrial production.

Work-up and Purification: Procedures that are straightforward on a lab bench, such as column chromatography, can become bottlenecks in large-scale production. The development of crystallization or distillation-based purification methods is often preferred.

Waste Generation: The amount and nature of waste products are critical from both an environmental and a cost perspective.

For instance, a biocatalytic approach, such as the one described for the synthesis of (S)-1-(benzofuran-2-yl)ethanol, has shown potential for scalability. nih.gov The use of whole-cell biocatalysts can offer mild reaction conditions and high stereoselectivity, which are advantageous for industrial processes. nih.govresearchgate.net However, the scalability of such processes depends on factors like fermentation capacity, downstream processing, and catalyst stability.

Application of Green Chemistry Principles in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles is increasingly important in the synthesis of fine chemicals like this compound.

Solvent Selection and Minimization of Waste Products

Solvent selection is a key aspect of green chemistry, as solvents often constitute the largest portion of the mass in a chemical process and contribute significantly to waste generation. The ideal solvent is non-toxic, non-flammable, readily available from renewable resources, and easily recyclable. Water is often considered the greenest solvent.

In the context of benzofuran synthesis, a move towards greener solvents is desirable. For example, while syntheses may traditionally use solvents like dimethylformamide (DMF) or chlorinated hydrocarbons, exploring alternatives such as ethanol, 2-propanol, or even water is a key area of green chemistry research. nih.gov Biocatalytic reductions, for instance, are often carried out in aqueous media, which aligns well with green chemistry principles. nih.govresearchgate.net

Minimizing waste products involves designing reactions with high yields and selectivity, thus reducing the formation of byproducts. The use of catalytic rather than stoichiometric reagents is a fundamental principle in this regard.

Atom Economy and Efficiency Studies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org A high atom economy means that most of the atoms from the reactants are incorporated into the final product, with minimal generation of byproducts. rsc.org

For the synthesis of this compound, an analysis of the atom economy of different potential synthetic routes would be a valuable exercise in green chemistry. For example, addition and cycloaddition reactions generally have high atom economies, while substitution and elimination reactions tend to have lower atom economies due to the generation of stoichiometric byproducts.

The table below provides a hypothetical comparison of the atom economy for two different types of reactions that could be part of a synthetic pathway.

| Reaction Type | General Equation | Atom Economy |

| Addition Reaction | A + B → C | 100% |

| Substitution Reaction | A + BC → AC + B | < 100% |

Design of Synthesis Routes Reducing Auxiliary Groups

A key goal of green chemistry is to design synthetic routes that avoid or minimize the use of auxiliary groups. This can be achieved through the use of more selective reagents and catalysts that can act on a specific functional group in the presence of others. For example, the development of a catalytic system that can selectively reduce a carboxylic acid or ester at the 2-position of the benzofuran ring without affecting other sensitive functionalities would be a significant advancement in the green synthesis of this compound.

Chemical Transformations and Derivatization of 5 Fluoro 1 Benzofuran 2 Yl Methanol

Reactivity of the Primary Alcohol Moiety

The primary alcohol group is a key functional handle for a variety of transformations, including esterification, etherification, oxidation, and substitution reactions. These modifications are fundamental for altering the molecule's physical properties and for constructing more complex derivatives.

Esterification and Etherification Reactions

The primary alcohol of (5-Fluoro-1-benzofuran-2-yl)methanol can be readily converted into esters and ethers through standard synthetic protocols.

Esterification: The formation of esters is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid provides a direct route to the corresponding ester. Alternatively, for more sensitive substrates or to achieve higher yields, the use of coupling agents or conversion to a more reactive acylating agent is common. For instance, benzofuran-2-carboxylic acid derivatives are readily esterified with alcohols like methanol (B129727), indicating the facility of this transformation. google.com The reverse reaction, the hydrolysis of benzofuran (B130515) esters to the parent alcohol or carboxylic acid, is also a standard procedure, often carried out under basic conditions. nih.gov

Etherification: Williamson ether synthesis is a classical and effective method for preparing ethers from this compound. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether linkage. This strategy has been successfully employed in the synthesis of complex benzofuran-containing molecules where a chloromethyl derivative reacts with a phenol (B47542) to form an ether, which subsequently cyclizes. nih.gov

Oxidation and Reduction Transformations

The oxidation state of the benzylic carbon can be modulated to yield aldehydes or carboxylic acids, which are themselves valuable synthetic intermediates.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 5-Fluoro-1-benzofuran-2-carbaldehyde, using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this purpose. More vigorous oxidation, for instance with potassium permanganate (B83412) or chromic acid, will typically yield the carboxylic acid, 5-Fluoro-1-benzofuran-2-carboxylic acid. It is noteworthy that under certain biomimetic oxidative conditions using hydrogen peroxide and manganese(III) porphyrin catalysts, the benzofuran ring itself can be cleaved, leading to products like salicylaldehyde (B1680747). mdpi.com

Reduction: While the alcohol is already in a reduced state, the corresponding aldehyde and carboxylic acid derivatives can be reduced to regenerate this compound. The reduction of benzofuran-2-carboxylic acid to the primary alcohol is a key step in its synthesis and is effectively accomplished using reducing agents like diborane (B8814927) (B₂H₆) in tetrahydrofuran (B95107). prepchem.com Similarly, aldehydes are readily reduced to primary alcohols using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The reduction of esters with powerful reducing agents like lithium aluminum hydride (LiAlH₄) also yields the corresponding primary alcohol. rsc.org

Nucleophilic Substitution Reactions

While the hydroxyl group is a poor leaving group, it can be converted into a group that is readily displaced by nucleophiles. This two-step sequence allows for the introduction of a wide array of functional groups at the 2-methyl position.

A highly effective strategy involves the conversion of the alcohol to its acetate (B1210297), (5-Fluoro-1-benzofuran-2-yl)methyl acetate. This acetate derivative can then participate in palladium-catalyzed Tsuji–Trost-type reactions. unicatt.it This methodology facilitates the substitution of the acetate group with a range of soft nucleophiles, including nitrogen, sulfur, oxygen, and carbon nucleophiles. The reaction proceeds via the formation of a π-allyl-like intermediate, with the nucleophile attacking the benzylic carbon. unicatt.it This method is particularly versatile, tolerating various functional groups and providing high to excellent yields for the synthesis of 2-substituted benzofurans. unicatt.it

The choice of catalytic system is crucial for the success of these reactions. For nitrogen-based nucleophiles, a combination of Pd₂(dba)₃ and dppf is effective, while for sulfur, oxygen, and carbon nucleophiles, [Pd(η³-C₃H₅)Cl]₂ with XPhos is often the more efficient catalyst. unicatt.it

| Nucleophile | Catalyst System | Product | Yield (%) | Reference |

| 1-Ethylpiperazine | Pd₂(dba)₃/dppf | 1-((1-Benzofuran-2-yl)methyl)-4-ethylpiperazine | 92 | unicatt.it |

| Morpholine | Pd₂(dba)₃/dppf | 4-((1-Benzofuran-2-yl)methyl)morpholine | 94 | unicatt.it |

| Thiophenol | [Pd(η³-C₃H₅)Cl]₂/XPhos | (1-Benzofuran-2-yl)methyl(phenyl)sulfane | 99 | unicatt.it |

| Phenol | [Pd(η³-C₃H₅)Cl]₂/XPhos | 2-(Phenoxymethyl)-1-benzofuran | 80 | unicatt.it |

| Sodium cyanide | [Pd(η³-C₃H₅)Cl]₂/XPhos | 2-(1-Benzofuran-2-yl)acetonitrile | 78 | unicatt.it |

| Diethyl malonate | [Pd(η³-C₃H₅)Cl]₂/XPhos | Diethyl 2-((1-benzofuran-2-yl)methyl)malonate | 99 | unicatt.it |

Table 1: Examples of Palladium-Catalyzed Nucleophilic Substitution on Benzofuran-2-ylmethyl Acetate.

Mitsunobu Reactions

The Mitsunobu reaction is a powerful and versatile method for the functionalization of primary and secondary alcohols under mild, neutral conditions. nih.gov This reaction facilitates the conversion of this compound into a wide range of derivatives, including esters, ethers, and compounds with new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds. nih.govorganic-chemistry.org

The reaction proceeds by activating the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). tcichemicals.com This in situ activation forms an oxyphosphonium salt, which is a superb leaving group. A pronucleophile, which is typically a compound with an acidic proton (pKa < 13), can then displace the activated oxygen in an SN2 fashion. tcichemicals.com A key feature of the Mitsunobu reaction with chiral secondary alcohols is the complete inversion of stereochemistry, although this is not applicable to the primary alcohol of the title compound. organic-chemistry.org

Common applications include:

Esterification: Reacting the alcohol with a carboxylic acid under Mitsunobu conditions provides a mild alternative to Fischer esterification, particularly for sensitive substrates. nih.gov

C-N Bond Formation: Using imides (like phthalimide), hydrazoic acid, or sulfonamides as the nucleophile allows for the introduction of nitrogen-containing functional groups. organic-chemistry.org

C-O and C-S Bond Formation: Phenols and thiols can also serve as nucleophiles to form aryl ethers and thioethers, respectively. nih.gov

Transformations on the 5-Fluoro-1-benzofuran Ring System

The benzofuran ring is an electron-rich aromatic system susceptible to electrophilic attack. The regiochemical outcome of such reactions is governed by the inherent reactivity of the heterocyclic ring and the directing effects of the substituents.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) of benzofuran, the furan (B31954) ring is more reactive than the benzene (B151609) ring. stackexchange.com Theoretical and experimental studies show that electrophilic attack occurs preferentially at the C2 or C3 position. Since the C2 position of this compound is already substituted, electrophilic attack is directed primarily to the C3 position. researchgate.net

Halogenation: Benzofurans react with halogens, such as bromine, to yield halogenated derivatives. For a 2-substituted benzofuran, bromination would be expected to occur at the C3 position. researchgate.net

Nitration: Direct nitration of benzofurans can be achieved using reagents like nitric acid in trifluoroacetic anhydride. semanticscholar.orgresearchgate.net For the title compound, nitration would likely occur at the C3 position or potentially on the benzene ring at C4 or C6, depending on the conditions.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are important methods for forming C-C bonds on aromatic rings. nih.gov Vilsmeier-Haack formylation, a related reaction, introduces a formyl group. On benzofuran derivatives, these reactions typically occur at the C3 position if C2 is blocked. researchgate.net

The precise regioselectivity in any given EAS reaction on this compound would need to be determined empirically, as it results from a complex interplay of the electronic and steric effects of all substituents on the ring system.

Metal-Catalyzed Cross-Coupling Reactions

The hydroxymethyl group at the 2-position of this compound can be readily converted into a more reactive leaving group, such as a halide or a triflate, to enable participation in metal-catalyzed cross-coupling reactions. This approach is a powerful tool for the introduction of new carbon-carbon and carbon-heteroatom bonds at this position.

Palladium-catalyzed reactions are particularly prevalent for the functionalization of benzofuran systems. For instance, a hypothetical conversion of the alcohol to (5-fluoro-1-benzofuran-2-yl)methyl bromide would furnish a substrate ripe for Suzuki-Miyaura coupling. This reaction would allow for the introduction of a wide array of aryl and heteroaryl substituents. The general reaction scheme would involve the palladium-catalyzed reaction of the bromide with a boronic acid or ester in the presence of a suitable base.

Similarly, Heck-type reactions could be envisioned, where the activated hydroxymethyl derivative would react with an alkene to form a new C-C bond, leading to the elongation of the side chain at the 2-position. The success of such reactions is often contingent on the choice of catalyst, ligands, and reaction conditions.

While specific data for this compound is unavailable, the following table illustrates potential Suzuki-Miyaura coupling reactions based on general benzofuran chemistry.

Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling Reactions of a (5-Fluoro-1-benzofuran-2-yl)methyl Derivative

| Coupling Partner (Ar-B(OH)₂) | Potential Product | Catalyst System (Example) |

| Phenylboronic acid | (5-Fluoro-1-benzofuran-2-yl)(phenyl)methane | Pd(PPh₃)₄, K₂CO₃ |

| 4-Methoxyphenylboronic acid | (5-Fluoro-1-benzofuran-2-yl)(4-methoxyphenyl)methane | Pd(dppf)Cl₂, Cs₂CO₃ |

| Thiophen-2-ylboronic acid | (5-Fluoro-1-benzofuran-2-yl)(thiophen-2-yl)methane | Pd₂(dba)₃, SPhos, K₃PO₄ |

Functionalization Strategies at Unsubstituted Positions

The benzofuran ring system possesses several unsubstituted carbon atoms that are potential sites for functionalization. The fluorine atom at the 5-position will influence the regioselectivity of electrophilic aromatic substitution reactions due to its electron-withdrawing nature and directing effects. Generally, electrophilic attack on the benzene portion of the benzofuran ring is favored at positions 4 and 6. The presence of the fluorine at C5 would likely direct incoming electrophiles to the C4 and C6 positions.

Strategies such as halogenation, nitration, and Friedel-Crafts reactions could be employed to introduce new functional groups onto the aromatic ring. For instance, bromination could introduce a bromine atom, which could then serve as a handle for subsequent metal-catalyzed cross-coupling reactions, further expanding the molecular diversity.

Furthermore, modern C-H activation strategies offer a direct route to functionalize these positions without the need for pre-installed directing groups. Transition metal catalysts, such as those based on palladium, rhodium, or iridium, can facilitate the direct coupling of C-H bonds with various partners. While no specific examples exist for this compound, this remains a promising avenue for its derivatization.

Construction of Advanced Molecular Architectures

The this compound core can serve as a building block for the synthesis of more complex molecular architectures, including fused heterocyclic systems and polymeric materials.

Synthesis of Heterocycle-Fused Systems

The inherent reactivity of the benzofuran nucleus and its substituents can be harnessed to construct fused heterocyclic systems. One potential strategy involves the functionalization of the C3 position, followed by a cyclization reaction. For example, if a suitable ortho-functionalized aryl group were introduced at the 2-position via a cross-coupling reaction, a subsequent intramolecular cyclization could lead to the formation of a new fused ring.

Another approach could involve the derivatization of the hydroxymethyl group into a reactive species that can participate in annulation reactions. For example, conversion to an aldehyde or a carboxylic acid would open up a wide range of classical condensation and cyclization reactions with appropriate binucleophiles to construct fused pyridines, pyrimidines, or other heterocyclic rings.

Oligomeric and Polymeric Derivatives

The synthesis of oligomeric and polymeric materials derived from this compound is a largely unexplored area. However, the bifunctional nature of appropriately derivatized monomers could allow for their participation in polymerization reactions.

For instance, if a second reactive group were introduced onto the benzofuran ring, for example, a hydroxyl or amino group, the resulting monomer could undergo step-growth polymerization to form polyesters or polyamides. Alternatively, the introduction of a polymerizable group, such as a vinyl or acetylene (B1199291) moiety, could enable chain-growth polymerization.

The presence of the fluorine atom could impart desirable properties to the resulting polymers, such as increased thermal stability and altered electronic characteristics. While speculative at this stage, the potential for creating novel materials from this benzofuran building block is significant.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are paramount for elucidating the molecular structure of (5-Fluoro-1-benzofuran-2-yl)methanol. These techniques provide detailed information about the connectivity of atoms, the molecular formula, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy are crucial.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) would be:

Aromatic Protons: The protons on the benzofuran (B130515) ring system would appear in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine atom at the 5-position would influence the chemical shifts and coupling constants of the adjacent protons at the 4- and 6-positions through space and through bond interactions.

Methylene (B1212753) Protons (-CH₂OH): A singlet or a multiplet corresponding to the two protons of the hydroxymethyl group would be expected, likely in the range of δ 4.5-5.0 ppm.

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and temperature-dependent, would be observed for the hydroxyl proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is instrumental in determining the carbon framework of the molecule. The presence of the fluorine atom provides a unique signature due to C-F coupling. Based on data for analogous 5-fluorobenzofuran (B42319) derivatives, the following key features would be anticipated nih.gov:

C-5 Carbon: A large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz is a definitive indicator of the fluorine substitution at this position.

Adjacent Carbons (C-4 and C-6): These carbons would exhibit smaller two-bond (²JCF) and three-bond (³JCF) coupling constants, further confirming the substitution pattern.

Other Aromatic and Furan (B31954) Carbons: The remaining carbon signals of the benzofuran core would appear at their characteristic chemical shifts.

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group would be observed in the aliphatic region of the spectrum.

A representative table of expected ¹³C NMR chemical shifts and coupling constants for a 5-fluorobenzofuran scaffold is provided below, based on analogous structures nih.gov.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling Constant (J, Hz) |

| C2 | ~150-155 | Small |

| C3 | ~105-110 | Small |

| C3a | ~120-125 | ~9 |

| C4 | ~110-115 | ~25 |

| C5 | ~158-162 | ~250 |

| C6 | ~112-117 | ~25 |

| C7 | ~125-130 | Small |

| C7a | ~150-155 | Small |

| -CH₂OH | ~60-65 | - |

Note: The exact chemical shifts and coupling constants for this compound would require experimental determination.

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, which allows for the unambiguous determination of its molecular formula (C₉H₇FO₂).

Electron ionization (EI) or electrospray ionization (ESI) would be employed to generate ions. The subsequent fragmentation pattern in the mass spectrum provides valuable structural information. The fragmentation of benzofuran derivatives is often characterized by the cleavage of substituents from the heterocyclic ring. For this compound, key fragmentation pathways would likely involve:

Loss of the hydroxymethyl group (-CH₂OH): This would lead to the formation of a stable 5-fluorobenzofuranyl cation.

Loss of water (H₂O): Dehydration of the molecular ion is a common fragmentation pathway for alcohols.

Cleavage of the furan ring: Subsequent fragmentation of the benzofuran ring system can also occur.

A plausible fragmentation pattern is depicted in the table below.

| Fragment Ion | Proposed Structure/Formation |

| [M]⁺ | Molecular ion of this compound |

| [M - H₂O]⁺ | Loss of a water molecule from the molecular ion |

| [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| [C₈H₄FO]⁺ | Ion resulting from the loss of the hydroxymethyl group |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic and furan ring C=C stretching vibrations would be found in the 1450-1650 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations of the alcohol and the furan ether linkage would be present in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-F Stretch: A strong absorption band corresponding to the C-F stretch is expected in the 1000-1100 cm⁻¹ region.

A summary of expected vibrational frequencies is presented in the following table.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -OH | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | <3000 |

| C=C | Ring Stretch | 1450-1650 |

| C-O | C-O Stretch | 1000-1300 |

| C-F | C-F Stretch | 1000-1100 |

Chromatographic Separation and Analysis Methods

Chromatographic techniques are essential for the separation of this compound from impurities and for the assessment of its purity, including enantiomeric purity if applicable.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound.

Method Development: A typical HPLC method would involve:

Column: A C18 or C8 stationary phase would be appropriate.

Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be used. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) may be necessary to improve peak shape.

Detection: A UV detector set at a wavelength where the benzofuran chromophore has strong absorbance (e.g., around 254 nm or 280 nm) would be employed.

Method Validation: A validated HPLC method would demonstrate linearity, accuracy, precision, specificity, and robustness, ensuring reliable and reproducible purity determination.

A hypothetical set of HPLC method parameters is outlined below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Since this compound contains a prochiral center at the methylene group, its derivatives or the molecule itself, if it were to exist in a chiral environment or as a chiral derivative, could be subject to enantiomeric separation. If the compound is synthesized in a way that introduces a chiral center at the carbon bearing the hydroxyl group (e.g., through asymmetric reduction of the corresponding aldehyde), then chiral chromatography would be essential to determine the enantiomeric excess (ee).

Chiral Stationary Phases (CSPs): The separation of enantiomers would be achieved using a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of a wide range of chiral compounds, including alcohols.

Mobile Phase: The mobile phase for chiral separations often consists of a mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). The choice of the mobile phase and its composition is critical for achieving enantiomeric resolution.

The development of a chiral HPLC method would involve screening different CSPs and mobile phase compositions to find the optimal conditions for the separation of the enantiomers of this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography stands as a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, the inherent polarity and potential for thermal lability of this compound, owing to its hydroxyl group, necessitate a derivatization step to enhance its volatility and thermal stability, thereby ensuring accurate and reproducible chromatographic analysis. research-solution.com

Derivatization chemically modifies the analyte to a less polar and more volatile form. For alcoholic compounds such as this compound, silylation is a widely employed and effective derivatization strategy. research-solution.com This process involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, significantly reducing intermolecular hydrogen bonding and increasing the compound's amenability to GC analysis.

Derivatization Agent and Procedure:

A common and effective silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS). The derivatization reaction would typically involve dissolving a known quantity of this compound in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) followed by the addition of the silylating agent. The reaction mixture is then heated to ensure complete derivatization.

Hypothetical GC Method Parameters:

The following table outlines a plausible set of parameters for the GC analysis of the trimethylsilyl derivative of this compound. These parameters are based on established methods for the analysis of similar benzofuran and furan derivatives. mdpi.comresearchgate.net

| Parameter | Specification |

| GC System | Agilent 7890B GC System or equivalent |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |

| Injector | Split/Splitless Injector |

| Injector Temperature | 280 °C |

| Injection Mode | Split (e.g., 10:1 ratio) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (for FID) |

| MS Source Temperature | 230 °C (if MS detector is used) |

| MS Quadrupole Temperature | 150 °C (if MS detector is used) |

Expected Research Findings:

The application of this GC method would be expected to yield a sharp, symmetrical peak for the silylated derivative of this compound, allowing for its accurate quantification and the assessment of its purity. The use of a mass spectrometer as a detector would provide further confirmation of the derivative's identity through its characteristic mass spectrum, which would show a molecular ion peak corresponding to the trimethylsilyl ether and predictable fragmentation patterns. This approach is crucial for identifying and quantifying any volatile impurities that may be present in the sample.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) analysis of a single crystal is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for a complete structural elucidation of this compound.

While specific crystallographic data for this compound is not publicly available, analysis of structurally related benzofuran derivatives in the Cambridge Structural Database (CSD) allows for the prediction of its likely crystal packing and hydrogen bonding motifs. nih.govresearchgate.net

Expected Crystallographic Parameters and Structural Features:

Based on published crystal structures of similar benzofuran derivatives, the following crystallographic parameters and structural features would be anticipated for this compound. nih.govresearchgate.netvensel.org

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Common centrosymmetric space groups (e.g., P2₁/c, Pbca) |

| Unit Cell Dimensions | a ≈ 7-15 Å, b ≈ 10-20 Å, c ≈ 13-18 Å |

| Intermolecular Interactions | Strong O-H···O hydrogen bonds forming chains or dimers |

| Molecular Conformation | The benzofuran ring system is expected to be essentially planar |

Detailed Research Findings from Analogous Structures:

Computational Chemistry and Molecular Modeling Studies of 5 Fluoro 1 Benzofuran 2 Yl Methanol

Quantum Mechanical Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to elucidating the electronic properties of a molecule. For (5-Fluoro-1-benzofuran-2-yl)methanol, these calculations would provide insights into its reactivity, stability, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key quantum mechanical concept used to predict the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests a more reactive molecule.

For this compound, the HOMO would likely be localized on the electron-rich benzofuran (B130515) ring system, while the LUMO would be distributed over the aromatic system and the hydroxymethyl group. The fluorine atom at the 5-position would influence the energy levels of these orbitals due to its electron-withdrawing nature. A hypothetical FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution to predict sites susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and would need to be determined by actual quantum chemical calculations.

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution. For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the oxygen atoms of the furan (B31954) ring and the hydroxyl group, as well as the fluorine atom, indicating regions prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack.

Prediction of Spectroscopic Parameters

Quantum mechanical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict its 1H and 13C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. Discrepancies between calculated and experimental spectra can provide further insights into the molecular structure and its environment.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional conformation. Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers and the energy barriers between them. The primary focus of such an analysis would be the rotation around the C2-C(methanol) bond.

The orientation of the hydroxymethyl group relative to the benzofuran ring would define different conformers. By systematically rotating this bond and calculating the energy at each step, a potential energy landscape can be generated. This would reveal the most stable (lowest energy) conformation and the transition states connecting different conformers. The stability of these conformers would be influenced by steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and the furan oxygen.

Reaction Mechanism Prediction and Transition State Analysis

Computational methods can be employed to predict the mechanisms of chemical reactions involving this compound. For instance, the mechanism of its synthesis or its metabolic pathways could be investigated. This involves identifying the reactants, products, and any intermediates, and then locating the transition states that connect them on the potential energy surface.

The calculation of the activation energy, which is the energy difference between the reactants and the transition state, is crucial for determining the feasibility and rate of a reaction. For example, the oxidation of the methanol (B129727) group to an aldehyde could be modeled to understand its potential metabolic fate.

Computational Approaches to Ligand Design and Structure-Activity Relationship (SAR) Insights

Benzofuran derivatives are known to exhibit a wide range of biological activities. Computational techniques play a vital role in understanding the structure-activity relationships (SAR) of these compounds and in designing new, more potent analogs.

For this compound, computational studies could be used to design new ligands based on its scaffold. This could involve techniques like molecular docking, where the molecule is fitted into the active site of a target protein to predict its binding affinity and mode of interaction. The fluorine atom at the 5-position is of particular interest, as halogens can significantly influence binding affinity and metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) studies could also be performed on a series of related benzofuran derivatives to build a statistical model that correlates their structural features with their biological activity. Such a model could then be used to predict the activity of newly designed compounds, including derivatives of this compound with modifications at various positions.

Mechanistic Investigations of Chemical Reactions Involving 5 Fluoro 1 Benzofuran 2 Yl Methanol

Kinetics of Key Transformations and Rate-Determining Steps

To understand the reaction mechanisms of (5-fluoro-1-benzofuran-2-yl)methanol, it is crucial to first study the kinetics of its key chemical transformations. Such transformations could include oxidation of the primary alcohol to an aldehyde or carboxylic acid, etherification, esterification, or substitution reactions at the hydroxyl group. The rate of a chemical reaction is influenced by various factors, including the concentration of reactants, temperature, and the presence of catalysts.

The determination of the rate law for a reaction is a fundamental aspect of kinetic studies. The rate law expresses the relationship between the reaction rate and the concentrations of the reactants. For a hypothetical reaction involving this compound, say its oxidation by a generic oxidizing agent [Ox], the rate law might take the form:

Rate = k[this compound]^m[Ox]^n

Here, 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. These orders must be determined experimentally.

Table 1: Hypothetical Kinetic Data for the Oxidation of this compound

| Experiment | Initial [this compound] (mol/L) | Initial [Ox] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

This data is hypothetical and for illustrative purposes only.

From this hypothetical data, doubling the concentration of the benzofuran (B130515) methanol (B129727) doubles the rate, suggesting the reaction is first order with respect to this reactant (m=1). Changing the concentration of the oxidant has no effect on the rate, indicating it is zero order (n=0). Thus, the rate law would be: Rate = k[this compound]. This would imply that the rate-determining step involves only the this compound molecule, perhaps undergoing a slow unimolecular decomposition or rearrangement before a fast reaction with the oxidant.

Proposed Reaction Mechanisms and Experimental Validation Strategies

For example, in a substitution reaction where the hydroxyl group is replaced by a nucleophile (Nu⁻), two common mechanisms are possible: Sₙ1 and Sₙ2.

Sₙ1 Mechanism Proposal: This would be a two-step mechanism. The first, slow step would be the loss of the hydroxyl group (likely after protonation in acidic conditions) to form a stable carbocation intermediate. This step would be the rate-determining step. The second, fast step would be the attack of the nucleophile on the carbocation. The rate law for this mechanism would be Rate = k[this compound], independent of the nucleophile's concentration.

Sₙ2 Mechanism Proposal: This would be a one-step mechanism where the nucleophile attacks the carbon atom bearing the hydroxyl group at the same time as the hydroxyl group leaves. This single step is the rate-determining step. The rate law for this mechanism would be Rate = k[this compound][Nu⁻].

To validate a proposed mechanism, several experimental strategies can be employed:

Detection of Intermediates: Spectroscopic techniques such as NMR, IR, or mass spectrometry can be used to detect the presence of proposed intermediates. For the Sₙ1 mechanism, trapping the carbocation intermediate with a specific reagent could provide evidence for its existence.

Stereochemical Studies: If the reaction occurs at a chiral center, the stereochemistry of the products can provide strong evidence for a particular mechanism.

Solvent Effect Studies: The rate of a reaction can be significantly affected by the polarity of the solvent. For instance, Sₙ1 reactions, which involve the formation of charged intermediates, are generally favored in polar protic solvents.

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a reaction, providing detailed insight into the mechanism. In this method, one or more atoms in a reactant molecule are replaced by their isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C). The position of these isotopes in the product molecules can then be determined, revealing how bonds are broken and formed.

For reactions involving this compound, several isotopic labeling strategies could be envisioned:

Deuterium (B1214612) Labeling of the Hydroxyl Group: Replacing the hydrogen of the -OH group with deuterium (-OD) could help to determine if this bond is broken in the rate-determining step. If the reaction rate decreases upon this substitution (a primary kinetic isotope effect), it would suggest that the O-H bond cleavage is part of the slow step.

¹⁸O Labeling of the Hydroxyl Group: Labeling the oxygen of the hydroxyl group with ¹⁸O would allow chemists to follow the fate of this oxygen atom. For example, in an esterification reaction with a carboxylic acid (RCOOH), if the ¹⁸O is found in the water molecule produced, it would confirm that the C-O bond of the alcohol is cleaved, consistent with a standard Fischer esterification mechanism.

Table 2: Potential Isotopic Labeling Experiments and Expected Outcomes

| Labeled Reactant | Reaction Type | Expected Location of Label in Product(s) for a Given Mechanism | Mechanistic Insight |

| (5-Fluoro-1-benzofuran-2-yl)methan-¹⁸O-l | Esterification | In the ester product (RCO-¹⁸O-CH₂-Benzofuran) | Cleavage of the O-H bond of the alcohol |

| (5-Fluoro-1-benzofuran-2-yl)methan-¹⁸O-l | Esterification | In the water by-product (H₂¹⁸O) | Cleavage of the C-O bond of the alcohol |

| This compound-α,α-d₂ | Oxidation to Aldehyde | No deuterium in the product aldehyde | C-H bond cleavage is involved in the reaction |

This table presents hypothetical scenarios for the purpose of illustrating the utility of isotopic labeling.

Applications of 5 Fluoro 1 Benzofuran 2 Yl Methanol in Synthetic Chemistry

As a Versatile Building Block for Diverse Heterocyclic Scaffolds

The chemical architecture of (5-fluoro-1-benzofuran-2-yl)methanol makes it an adept building block for the synthesis of a variety of heterocyclic scaffolds. The hydroxymethyl group at the 2-position of the benzofuran (B130515) ring serves as a convenient handle for synthetic transformations. This allows for the introduction of diverse functionalities and the construction of new ring systems.

One of the primary transformations involves the oxidation of the alcohol to the corresponding aldehyde, 5-fluoro-1-benzofuran-2-carbaldehyde. This aldehyde is a versatile electrophile that can participate in a wide array of classical and contemporary organic reactions. For instance, it can undergo condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to generate imines, enamines, and α,β-unsaturated carbonyl compounds. These products can then be further manipulated and cyclized to afford a range of heterocyclic systems, including but not limited to, pyridines, pyrimidines, and diazepines.

The versatility of this compound as a building block is further exemplified by its potential to undergo etherification and esterification reactions, allowing for its incorporation into larger molecular frameworks. The fluorine atom at the 5-position also plays a crucial role, as it can influence the reactivity of the benzofuran ring and the properties of the resulting heterocyclic compounds.

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The significance of this compound extends to its role as a pivotal intermediate in the multi-step synthesis of complex organic molecules, particularly those with pharmaceutical relevance. Its utility in this capacity is well-documented in patent literature, highlighting its importance in industrial and medicinal chemistry.

A notable example is its use in the synthesis of urea (B33335) derivatives that act as inhibitors of phosphatidylinositol 3-kinase (PI3K) isoform alpha (PI3Kα) google.com. In a disclosed synthetic route, this compound is the starting material for the preparation of the key aldehyde intermediate, 5-fluoro-1-benzofuran-2-carbaldehyde. This transformation is typically achieved through oxidation with reagents such as Dess-Martin periodinane (DMP) google.com.

The resulting aldehyde is a critical component that is further elaborated through a series of reactions to construct the final complex PI3Kα inhibitor. This demonstrates the strategic importance of this compound in providing a foundational fragment of the target molecule, upon which the remainder of the complex structure is built.

| Reaction Step | Reagent | Product | Reference |

| Oxidation | Dess-Martin periodinane (DMP) | 5-Fluoro-1-benzofuran-2-carbaldehyde | google.com |

Precursor for the Preparation of Potential Chemotypes for Biological Study

The structural attributes of this compound make it an excellent precursor for the generation of libraries of compounds, or chemotypes, for biological screening. The fluorinated benzofuran moiety is a common feature in many biologically active compounds, and the ability to easily modify the hydroxymethyl group allows for the creation of a diverse set of derivatives.

The fluorine atom at the 5-position is of particular interest in medicinal chemistry. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. By using this compound as a starting point, chemists can systematically explore the impact of various substituents at the 2-position on the biological activity of the resulting compounds.

Emerging Trends and Future Research Directions for 5 Fluoro 1 Benzofuran 2 Yl Methanol

Development of Novel and Sustainable Synthetic Protocols

The future synthesis of (5-Fluoro-1-benzofuran-2-yl)methanol is expected to pivot towards greener and more efficient methodologies, moving away from traditional multi-step, energy-intensive processes. Key areas of development include biocatalysis, the use of renewable feedstocks, and energy-efficient reaction conditions.

Green Chemistry Approaches:

Microwave-Assisted Synthesis (MWI): This technique can significantly reduce reaction times and improve yields for the construction of the benzofuran (B130515) ring, as demonstrated in the synthesis of related benzofuran-2-yl methanone (B1245722) derivatives. nih.gov

Photochemical Reactions: Light-mediated reactions offer a pathway to benzofuran synthesis under mild conditions, aligning with green chemistry principles by minimizing by-products and energy consumption. nih.gov

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes for key synthetic steps, such as the asymmetric reduction of a corresponding ketone to form the chiral alcohol, represents a highly sustainable approach. This method operates in aqueous media under mild conditions and can provide high enantioselectivity.

Table 1: Comparison of Synthetic Protocols for Benzofuran Derivatives

| Method | Advantages | Disadvantages | Relevance to this compound |

| Traditional Synthesis | Well-established routes | Often requires harsh reagents, multiple steps, low atom economy | Current primary methods |

| Microwave-Assisted | Rapid reaction times, higher yields, improved energy efficiency nih.gov | Requires specialized equipment, scalability can be a challenge | High potential for rapid synthesis of analogues |

| Palladium-Catalyzed Coupling | High versatility, good yields for C-C and C-O bond formation rsc.org | Metal catalyst contamination, cost of catalyst and ligands | Efficient construction of the core benzofuran scaffold |

| Biocatalysis | High stereoselectivity, mild aqueous conditions, environmentally friendly | Substrate specificity, optimization of conditions can be time-consuming | Ideal for producing chiral derivatives from the parent compound |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

Future research will likely focus on uncovering new ways to chemically modify this compound to create diverse molecular architectures. The interplay between the fluorinated benzene (B151609) ring, the furan (B31954) ring, and the hydroxymethyl group offers a rich landscape for chemical exploration.

Key Areas for Reactivity Exploration:

C-H Functionalization: Direct activation and functionalization of C-H bonds on the benzofuran scaffold would provide a more atom-economical way to introduce new substituents, bypassing the need for pre-functionalized starting materials.

Electrophilic Substitution: While the benzofuran ring is known to undergo electrophilic substitution, the directing effects of the fluorine atom and the 2-methanol group on incoming electrophiles are not fully mapped out and warrant further investigation. researchgate.net

Derivatization of the Hydroxymethyl Group: The primary alcohol is a versatile handle for numerous transformations. Converting it to an acetate (B1210297) or another good leaving group enables palladium-catalyzed Tsuji-Trost-type reactions, allowing for the introduction of a wide range of carbon, nitrogen, oxygen, and sulfur nucleophiles at the benzylic position. unicatt.it This opens a gateway to a vast library of 2-substituted 5-fluorobenzofurans.

Ring-Opening and Rearrangement: Treatment of related 2-hydroxyaryl(fur-2-yl)alkanes with acid can induce a furan ring-opening followed by a benzofuran ring-closure. mdpi.com Investigating similar acid-catalyzed rearrangements could lead to novel scaffolds.

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagents/Conditions | Potential Product(s) |

| Oxidation | PCC, DMP, etc. | (5-Fluoro-1-benzofuran-2-yl)carbaldehyde |

| Esterification | Acetic anhydride, pyridine | (5-Fluoro-1-benzofuran-2-yl)methyl acetate |

| Etherification | NaH, Alkyl halide | 2-(Alkoxymethyl)-5-fluoro-1-benzofuran |

| Nucleophilic Substitution (via acetate) | Pd catalyst, Nucleophile (e.g., amine, phenol) unicatt.it | 2-(Aminomethyl)-5-fluoro-1-benzofuran, etc. |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid researchgate.net | Acylation on the benzofuran ring system |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery of new derivatives with potential applications, the integration of synthesis with high-throughput technologies is a critical future direction. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing.

Advantages of Modern Platforms:

Flow Chemistry: Performing reactions in continuous flow reactors allows for precise control over parameters like temperature, pressure, and reaction time, which can lead to higher yields, better selectivity, and improved safety, especially for highly exothermic or hazardous reactions. nih.gov This technology is well-suited for scaling up the production of key intermediates or final compounds.

Automated Synthesis: Robotic platforms can perform multi-step reaction sequences, purifications, and analyses with minimal human intervention. This would enable the rapid generation of libraries of this compound derivatives, where substituents on the alcohol or the ring are systematically varied. This approach is invaluable for structure-activity relationship (SAR) studies in drug discovery.

Advancements in Asymmetric and Stereoselective Synthesis Utilizing the Compound

While this compound itself is achiral, it serves as a valuable prochiral starting material for the synthesis of complex chiral molecules. The development of new asymmetric methods is a frontier in modern organic synthesis. nih.gov

Future Directions in Asymmetric Synthesis:

Asymmetric Catalysis: The oxidation of the methanol (B129727) to the corresponding ketone would produce 2-acetyl-5-fluoro-1-benzofuran. This ketone can then be a substrate for a variety of asymmetric reactions, such as transfer hydrogenation using chiral ruthenium or rhodium catalysts, to produce enantioenriched secondary alcohols. researchgate.net

Chiral Building Blocks: The compound can be incorporated as a building block in the synthesis of larger, stereochemically complex molecules. For instance, it could be used in catalytic, enantioselective [3+2] annulation reactions to construct intricate spirocyclic systems containing the benzofuran motif. rsc.org

Synthesis of Fluorinated Chiral Alcohols: The synthesis of chiral β-fluoro alcohols (fluorohydrins) is a topic of intense research due to their prevalence in bioactive compounds. researchgate.net Methodologies developed in this area could be adapted to reactions involving derivatives of this compound to create novel chiral fluorinated molecules.

Q & A

Q. How can the benzofuran core be modified to improve pharmacokinetic properties?

- Methodology : Introduce PEGylated chains at C2 to enhance aqueous solubility. Fluorine at C5 improves blood-brain barrier penetration. SAR studies on methylsulfinyl or iodinated analogs () guide bioisosteric replacements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.